molecular formula C17H23N5O B2358587 N-(2-methoxyethyl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine CAS No. 902013-61-0

N-(2-methoxyethyl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine

Cat. No.: B2358587
CAS No.: 902013-61-0
M. Wt: 313.405
InChI Key: ICTGEGXRBLQXBB-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine is a complex heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of a pyrazole derivative with a pyrimidine precursor under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(2-methoxyethyl)-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyrimidine derivatives, such as:

Uniqueness

N-(2-methoxyethyl)-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine is unique due to its specific substituents and structural configuration, which can impart distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(2-methoxyethyl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-5-6-13-10-14(18-7-8-23-4)22-17(20-13)15-11(2)9-12(3)19-16(15)21-22/h9-10,18H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTGEGXRBLQXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCCOC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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